N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group, a methylpiperazine moiety, and a benzenesulfonamide backbone. Its molecular formula is C23H23Cl2N3O3S, and it has a molecular weight of approximately 492.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorobenzyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as sodium hydroxide. This step forms the intermediate N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide. The intermediate is then reacted with 2-(4-methylpiperazin-1-yl)-2-oxoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)-2-methoxy-4,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a piperazine moiety.
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Contains a benzamide group instead of a benzenesulfonamide group.
Uniqueness
N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its combination of a dichlorobenzyl group and a piperazine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H25Cl2N3O3S |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H25Cl2N3O3S/c1-16-3-6-18(7-4-16)30(28,29)26(14-17-5-8-19(22)20(23)13-17)15-21(27)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
MQVLWCGKAWSIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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